Lipophilicity (XLogP3) Differentiation
The target compound's ortho-chloro substituent produces a computed XLogP3 of 4.3, placing it within the favorable lipophilicity range for oral drug-likeness (1–5). In contrast, the ethyl analog (CAS 1509935-61-8) is expected to have a higher XLogP3 of approximately 4.8–5.0 due to the additional two-carbon alkyl chain, increasing the risk of poor solubility and promiscuous binding. The methyl analog (CAS 1509935-56-1) is expected to have a comparable or slightly lower XLogP3 of approximately 4.1–4.3 but lacks the electronegative chlorine that contributes to directed polar interactions with protein targets [1]. All values are computed by the XLogP3 algorithm (PubChem).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (PubChem computed) |
| Comparator Or Baseline | Ethyl analog (CAS 1509935-61-8): estimated XLogP3 ~4.8–5.0; Methyl analog (CAS 1509935-56-1): estimated XLogP3 ~4.1–4.3 |
| Quantified Difference | Target is ~0.5–0.7 log units lower than ethyl analog (more favorable drug-like range) |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2025.09.15 |
Why This Matters
Lipophilicity differences of 0.5 log units can meaningfully shift a compound's position relative to established drug-likeness filters (e.g., Lipinski Rule of 5), directly affecting prioritization in screening cascades and procurement decisions for ADME-optimized lead series.
- [1] PubChem Compound Summary for CID 73424862. Computed properties: XLogP3=4.3, TPSA=45.6, MW=331.9 g/mol. View Source
